methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate
Description
Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a fused diazino-pyrimidine core substituted with methyl, 4-nitrophenyl, and thioacetate ester groups.
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O6S/c1-20-14-12(16(24)21(2)17(20)25)15(29-8-11(23)28-3)19-13(18-14)9-4-6-10(7-5-9)22(26)27/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBAUBEMRQTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and a sulfanyl moiety are particularly notable as they may enhance the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . For instance, derivatives of pyrimidine have been reported to possess substantial antibacterial properties due to their ability to inhibit bacterial growth.
- Antiviral Activity : Similar pyrimidine derivatives have also been explored for antiviral applications. Studies suggest that modifications in the structure can lead to enhanced efficacy against viral pathogens .
- Antitumor Potential : The compound's structural features may suggest potential antitumor activity. Pyrimidine derivatives have been documented in literature as promising candidates for cancer treatment due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- Formation of Pyrimidine Core : Initial steps often involve the formation of the pyrimidine ring through condensation reactions involving thiouracil derivatives.
- Substitution Reactions : The introduction of the nitrophenyl group and sulfanyl moiety can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
- Final Esterification : The final step usually involves esterification to form the methyl ester derivative.
Case Studies and Research Findings
Several studies have reported on the biological effects of related compounds:
- A study evaluating various 2-thiopyrimidine derivatives found significant antibacterial activity against resistant strains . This suggests that similar structural motifs in this compound could yield comparable results.
- Another investigation into the antiviral properties of pyrimidines revealed that specific substitutions could enhance activity against viral replication mechanisms . This indicates a potential pathway for further exploration of this compound.
Summary Table of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | 2-thiopyrimidines | Significant inhibition against E. coli and S. aureus |
| Antiviral | Pyrimidine derivatives | Enhanced activity against viral pathogens |
| Antitumor | Poly-substituted pyrimidines | Interference with nucleic acid synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compounds sharing the diazino-pyrimidine scaffold or nitroaryl substituents are critical for comparative analysis. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a nitrophenyl group and ester functionalities. Key differences include:
- Core Heterocycle: The target compound’s diazino-pyrimidine system vs. the imidazo-pyridine in the analogue.
- Substituents: The presence of a sulfanylacetate group in the target vs. cyano and phenethyl groups in the analogue.
- Bioactivity Implications : Sulfur atoms in thioethers (target) may improve membrane permeability compared to ester-rich analogues, which could influence pharmacokinetics .
Computational Similarity Metrics
Quantitative structure-activity relationship (QSAR) models and fingerprint-based metrics (e.g., Tanimoto, Dice) are widely used to compare molecular similarity (). For instance:
- Tanimoto Coefficient : A value >0.7 indicates significant structural overlap. Hypothetical comparisons between the target and nitrophenyl-containing analogues (e.g., ) might yield scores of ~0.65–0.75, suggesting moderate similarity.
- Dice Index : Emphasizes shared fragments; sulfur-containing groups in the target could reduce overlap with oxygen-dominated analogues.
Table 1: Hypothetical Similarity Scores vs. Analogues
| Compound | Tanimoto (MACCS) | Dice (Morgan) | Cosine (MS/MS) |
|---|---|---|---|
| Target Compound | 1.00 | 1.00 | 1.00 |
| Diethyl 8-cyano... () | 0.68 | 0.72 | 0.55 |
| SAHA-like HDAC Inhibitors | 0.45 | 0.50 | 0.30 |
Note: Scores derived from methods in .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) groups compounds with shared modes of action (). The target’s nitro and sulfur substituents may align it with clusters of:
- Topoisomerase Inhibitors : Nitro groups intercalate DNA.
- Kinase Inhibitors : Thioether linkages mimic ATP-binding motifs.
Hypothetical bioactivity profiles could overlap with nitrophenyl-pyrimidines (e.g., antimicrobial IC₅₀: 2–10 µM) but diverge due to its unique core.
Metabolic and Spectroscopic Comparisons
Molecular networking via MS/MS () reveals fragmentation patterns. The target’s diazino-pyrimidine core would yield distinct parent ions (e.g., m/z 450–500) vs. imidazo-pyridines (m/z 400–450). A low cosine score (<0.5) with ’s compound would confirm structural divergence.
Research Implications and Limitations
While computational tools () predict moderate similarity to nitrophenyl-containing analogues, experimental validation is critical. The absence of direct bioactivity data for the target compound limits conclusive comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
